5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22BrN5OS and its molecular weight is 436.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to the one mentioned have been synthesized and evaluated for their potential as inhibitors, highlighting their significance in biochemical research. For instance, derivatives have been studied for their inhibitory effects on enzymes like 15-lipoxygenase, suggesting potential applications in understanding and treating inflammatory conditions (Asghari et al., 2016).
- The antimicrobial activities of novel 1,2,4-triazole derivatives have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Characterization and Analgesic Properties
- Structural characterization studies of related compounds have been conducted, providing insights into their molecular configurations and potential as analgesic agents (Karczmarzyk & Malinka, 2008).
Pharmacophore Design and Biological Evaluation
- Research into the design and biological evaluation of compounds with specific pharmacophore models reveals their potential in targeting certain receptors, which could have implications for the development of new therapeutic agents (Betti et al., 2002).
Antibacterial Activity and Chemical Synthesis
- The synthesis and evaluation of triazole analogues for antibacterial activity highlight the role of these compounds in combating bacterial infections, pointing to the broader applicability of such chemical structures in medicinal chemistry (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of proteins or receptors due to the presence of a piperazine ring . Piperazine is a common structural motif found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance .
Mode of Action
Based on its structural similarity to other piperazine-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The presence of a piperazine ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties .
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-5-4-6-13(19)11-12)23-9-7-22(2)8-10-23/h4-6,11,15,25H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZNUABKDCFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.